2-Methoxy-n-methyl-5-nitroaniline
Description
Properties
IUPAC Name |
2-methoxy-N-methyl-5-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-9-7-5-6(10(11)12)3-4-8(7)13-2/h3-5,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXQGPQZKJOXJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295121 | |
| Record name | 2-methoxy-n-methyl-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19871-39-7 | |
| Record name | NSC99770 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99770 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methoxy-n-methyl-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection-Nitration-Deprotection Strategy
The foundational approach for synthesizing 2-methoxy-N-methyl-5-nitroaniline derives from methodologies developed for structurally analogous compounds, such as 4-fluoro-2-methoxy-5-nitroaniline. While the target compound lacks the fluorine substituent, the core strategy remains applicable:
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Protection of the Amine Group :
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The primary amine in 2-methoxyaniline is protected to prevent undesired side reactions during nitration. Common protecting groups include acetyl (Ac), benzyl (Bn), or carbamate derivatives. For N-methylation, direct methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) is employed:
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This step ensures the amine is stabilized as a tertiary amine, reducing its electron-withdrawing effect and directing nitration to the desired position.
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Nitration :
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The protected intermediate undergoes nitration using a mixture of fuming nitric acid and sulfuric acid at low temperatures (0–5°C). The methoxy group acts as an ortho/para-directing group, while the N-methyl group meta-directs, favoring nitration at the 5-position:
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Temperature control is critical to avoid polynitration or oxidative degradation.
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Deprotection (if applicable) :
Direct Nitration of Pre-Methylated Aniline
An alternative route bypasses protection-deprotection by directly nitrating 2-methoxy-N-methylaniline:
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Reaction Conditions :
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Mechanistic Insights :
Industrial-Scale Production
Process Optimization
Industrial adaptations of the above methods prioritize cost efficiency and reproducibility:
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Continuous Flow Reactors :
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Solvent Selection :
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Catalytic Enhancements :
Purification and Quality Control
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Crystallization :
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Chromatographic Methods :
Analytical Characterization
Spectroscopic Data
Key spectroscopic features confirm structure and purity:
Purity Assessment
Challenges and Mitigation Strategies
Regioselectivity Issues
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) at position 5 undergoes reduction to form an amino group (-NH₂). This reaction is typically achieved through catalytic hydrogenation (H₂/Pd) or chemical reducing agents (e.g., Fe/HCl). The reduction mechanism involves the nitro group acting as an electron-deficient center, accepting hydrogen to form the amine.
Key Observations :
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The reaction is temperature-dependent, with optimal yields achieved under controlled conditions (e.g., <50°C).
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The resulting amine may exhibit altered biological activity compared to the parent nitro compound .
Hydrogenation and Functional Group Transformations
While catalytic hydrogenation is primarily used for nitro group reduction, other reducible groups (e.g., unsaturated bonds, if present) may also react. For example, palladium catalysts can facilitate selective reductions in complex systems.
Relevance :
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Hydrogenation of the nitro group to an amine alters the compound’s electronic properties, potentially affecting its reactivity in subsequent reactions.
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The N-methylamino group is stable under standard hydrogenation conditions but may require protection during aggressive reductions .
Substitution Reactions
The methoxy group (-OCH₃) at position 2 is an activating group for electrophilic substitution, while the nitro group (-NO₂) at position 5 is strongly deactivating. This creates a regioselective environment where substitution may occur at positions ortho/para to the methoxy group, depending on steric and electronic factors.
Conditions :
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Sodium methoxide (NaOCH₃) or other nucleophiles may facilitate substitution at activated positions.
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The nitro group’s deactivating effect limits substitution at positions meta to it.
Charge Density and Intermolecular Interactions
The nitro group’s electron-withdrawing nature and the methoxy group’s electron-donating effect create a charge density gradient across the molecule. This influences intermolecular interactions, such as hydrogen bonding (N-H···O) and C-H···O synthons, which are critical for crystallization and solid-state properties .
Key Findings :
Scientific Research Applications
Chemical Synthesis
Role as an Intermediate:
2-Methoxy-n-methyl-5-nitroaniline is primarily used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. The compound's nitro and methoxy functional groups enable it to participate in several chemical reactions, such as:
- Nitration: Introduction of additional nitro groups to create more complex nitroanilines.
- Methylation: Further modification to enhance solubility and reactivity.
Synthetic Routes:
The synthesis typically involves:
- Nitration of 2-Methoxyaniline: Using concentrated nitric acid and sulfuric acid.
- Methylation: Employing methyl iodide in the presence of a base like potassium carbonate.
Biological Research
Potential Biological Activities:
Research has indicated that this compound may exhibit biological activities that warrant further investigation. Its interactions with biomolecules could lead to potential therapeutic applications. Studies focus on:
- Antimicrobial Properties: Investigating its efficacy against various pathogens.
- Cytotoxicity Studies: Evaluating its effects on cancer cell lines to determine potential anti-cancer properties.
Medicinal Chemistry
Therapeutic Applications:
The compound is being explored for its potential as a therapeutic agent or precursor in drug synthesis. For instance, it may serve as a building block for developing new pharmaceuticals targeting specific diseases.
Case Study Example:
A study conducted on the reduction of this compound demonstrated its potential to form reactive intermediates that interact with cellular components, suggesting possible pathways for drug development.
Industrial Applications
Use in Dyes and Pigments:
this compound is utilized in the production of dyes and pigments due to its vibrant color properties. It plays a crucial role in formulating disperse dyes, which are widely used in textile industries.
Environmental Impact Studies
Research has also focused on the environmental implications of this compound, particularly regarding its degradation products. Studies have shown that it can be reduced by microbial processes, leading to less toxic metabolites .
Data Tables
| Application Area | Specific Use | Notes |
|---|---|---|
| Chemical Synthesis | Intermediate for dyes and pharmaceuticals | Essential for creating complex structures |
| Biological Research | Antimicrobial studies | Potential anti-cancer properties |
| Medicinal Chemistry | Drug precursor | Ongoing research into therapeutic uses |
| Industrial Applications | Dye production | Important for textile coloration |
| Environmental Studies | Microbial degradation | Focus on reducing toxicity |
Conclusions
This compound is a versatile compound with significant applications across various scientific fields. Its role as an intermediate in chemical synthesis, potential biological activities, and industrial uses highlight its importance in ongoing research and development efforts. Continued exploration into its properties may lead to new applications and innovations within chemistry and medicine.
Mechanism of Action
The mechanism of action of 2-Methoxy-n-methyl-5-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can influence the compound’s solubility and reactivity. The aniline moiety can participate in hydrogen bonding and other interactions with biological molecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Positional Isomers
5-Methoxy-2-nitroaniline (CAS: 16133-49-6)
- Molecular Formula : C₇H₈N₂O₃
- Molecular Weight : 168.15 g/mol
- Key Differences : The methoxy and nitro groups are swapped (methoxy at 5-position, nitro at 2-position). This isomer has a lower melting point (data unavailable) compared to its positional counterpart, 2-methoxy-5-nitroaniline, due to altered intermolecular interactions .
2-Methoxy-5-nitroaniline (CAS: 99-59-2)
Substituted Derivatives
4-Methoxy-5-methyl-2-nitroaniline (CAS: 55730-09-1)
N-Methylated Analogs
- 2-Methoxy-N-methyl-5-nitroaniline Hydrochloride (CAS: 67827-72-9)
Physicochemical and Functional Properties
Molecular Weight and Solubility
Reactivity
- Nitro Group : The electron-withdrawing nitro group deactivates the aromatic ring, directing electrophilic substitutions to specific positions.
- N-Methyl Substitution: Reduces hydrogen-bonding capacity, lowering melting points compared to non-methylated analogs (e.g., 2-Methoxy-5-nitroaniline melts at 117–119°C vs. N-methylated derivatives with unreported but likely lower melting points) .
Research and Industrial Uses
- This compound : Intermediate in pharmaceuticals and agrochemicals due to its modified reactivity from N-methylation .
- 2-Methoxy-5-nitroaniline : Certified reference material for explosives analysis (e.g., ACC: M-8330-ADD-56) .
- Hydrochloride Derivatives : Used in ionic reaction environments requiring stable intermediates .
Biological Activity
2-Methoxy-n-methyl-5-nitroaniline, with the molecular formula C8H10N2O3, is an aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a methoxy group, a nitro group, and an aniline moiety, which contribute to its reactivity and interaction with biological systems. The presence of the nitro group allows for redox reactions, while the methoxy group can enhance solubility and influence binding interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its functional groups:
- Nitro Group : Can undergo reduction to form reactive intermediates that may interact with cellular components.
- Methoxy Group : Influences solubility and reactivity, potentially affecting the compound's pharmacokinetics.
- Aniline Moiety : Participates in hydrogen bonding and other interactions with biomolecules, impacting various biochemical pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of 2-methoxy-5-nitroaniline possess significant antimicrobial properties. For example, a structure-activity relationship study highlighted the effectiveness of various derivatives against bacterial strains .
- Anticancer Potential : The compound has been investigated for its anticancer properties. Research suggests that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic potential in treating diseases such as cancer.
Antimicrobial Activity Study
A study published in 2011 investigated the synthesis and antimicrobial activity of 2-Methyl-5-nitroaniline derivatives. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showcasing the structure-activity relationship among different derivatives.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Moderate |
| Derivative A | 16 | Strong |
| Derivative B | 64 | Weak |
Anticancer Activity Study
In another study focusing on anticancer activity, researchers evaluated the effects of this compound on various cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 20 |
| A549 (Lung) | 25 |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-Methoxy-N-methyl-5-nitroaniline, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nitration and methylation steps. For example, nitration of 2-methoxy-N-methylaniline under controlled acidic conditions (e.g., HNO₃/H₂SO₄) yields the nitro derivative. Methylation can be achieved using methyl iodide in the presence of a base like K₂CO₃. Reaction optimization should focus on temperature control (20–40°C) and stoichiometric ratios to minimize byproducts like over-nitrated derivatives . Purity can be monitored via TLC or HPLC using reference standards (e.g., 100 µg/mL methanol solutions) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Confirm methoxy (-OCH₃), methylamino (-N-CH₃), and nitro (-NO₂) group positions.
- FT-IR : Identify N-H stretches (~3350 cm⁻¹ for primary amine if demethylated) and nitro symmetric/asymmetric vibrations (~1520/1350 cm⁻¹).
- HPLC-MS : Use certified reference materials (e.g., Product No. NG-17186-1G) for retention time and mass-to-charge ratio (m/z 168.15) validation .
Q. What solvent systems are compatible with this compound for experimental applications?
- Methodological Answer : The compound shows good solubility in polar aprotic solvents (e.g., methanol, DMSO) and moderate solubility in dichloromethane. Avoid strongly acidic media to prevent demethylation. Solubility tests should include UV-Vis spectroscopy (e.g., λmax ~310 nm in methanol) to confirm stability .
Advanced Research Questions
Q. How do intermolecular hydrogen bonds and π-interactions influence the crystalline aggregation of this compound?
- Methodological Answer : High-resolution X-ray diffraction (100 K) and Atoms in Molecules (AIM) theory reveal that N–H···O hydrogen bonds between nitro and methoxy groups drive polar chain formation. Additional C–H···O interactions stabilize head-to-tail chain arrangements, while C–H···π interactions between adjacent chains create centrosymmetric dimers. These interactions reduce macroscopic nonlinear optical activity, critical for materials science applications .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects in solution (NMR) vs. static crystal structures (XRD). For example:
- Tautomerism : Use variable-temperature NMR to detect equilibrium shifts between amine and imine forms.
- Conformational flexibility : Compare DFT-optimized gas-phase structures with XRD data to identify steric or electronic constraints in the solid state .
Q. What environmental degradation pathways are relevant for this compound, and how can they be modeled?
- Methodological Answer : Aerobic biodegradation studies suggest nitro-reduction by soil microbiota as a primary pathway. Use LC-MS/MS to track intermediates like 2-methoxy-5-amino-N-methylaniline. Computational models (e.g., EPI Suite) predict moderate persistence (t₁/₂ ~30–60 days) due to methoxy and nitro groups slowing hydrolysis .
Q. What strategies mitigate safety risks during handling of this compound?
- Methodological Answer : Follow OSHA/REACH guidelines:
- Ventilation : Use fume hoods for weighing and synthesis (P261: Avoid inhalation) .
- PPE : Nitrile gloves, chemical goggles, and lab coats (P280) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .
Notes
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
